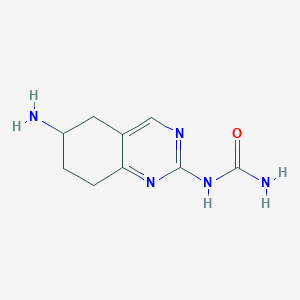![molecular formula C8H7NOS B13021944 Benzo[d]isothiazol-7-ylmethanol](/img/structure/B13021944.png)
Benzo[d]isothiazol-7-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]isothiazol-7-ylmethanol is a compound that belongs to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]isothiazol-7-ylmethanol can be achieved through several methods. One common approach involves the cyclization of ortho-amidoarylthiols under oxidative conditions. For instance, an oxidative N-S bond formation starting from ortho-amidoarylthiols using a catalytic amount of potassium bromide under an oxygen atmosphere has been reported . Another method involves the use of metal-free conditions, such as the Selectfluor-mediated selective oxidation reaction in aqueous media, which provides a green and efficient approach to access benzo[d]isothiazol-3(2H)-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isothiazol-7-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of benzo[d]isothiazol-3(2H)-ones using Selectfluor in aqueous media leads to the formation of benzo[d]isothiazol-3(2H)-one-1-oxides .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like Selectfluor, hydrogen peroxide, and m-chloroperbenzoic acid. Reaction conditions often involve aqueous media or organic solvents, depending on the desired transformation .
Major Products
The major products formed from the reactions of this compound include various oxidized derivatives, such as benzo[d]isothiazol-3(2H)-one-1-oxides, which have shown promising biological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of benzo[d]isothiazol-7-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, benzo[d]isothiazole-based compounds have been reported as potent inhibitors of multiple biological targets, such as the sodium glucose co-transporter 2 (SGLT2) and the metabotropic glutamate receptor 4 (mGlu4) . These interactions can modulate various biological processes, leading to therapeutic effects.
Comparison with Similar Compounds
Benzo[d]isothiazol-7-ylmethanol can be compared with other similar compounds, such as benzo[d]isothiazol-3(2H)-ones and 2-phenyl benzo[d]isothiazol-3(2H)-ones. These compounds share the isothiazole scaffold but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity . For example, 2-phenyl benzo[d]isothiazol-3(2H)-ones have shown nanomolar inhibitory activity against specific enzymes, making them promising candidates for drug development .
Similar Compounds
- Benzo[d]isothiazol-3(2H)-ones
- 2-Phenyl benzo[d]isothiazol-3(2H)-ones
- Benzo[d]isothiazole C-glucoside
Properties
Molecular Formula |
C8H7NOS |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
1,2-benzothiazol-7-ylmethanol |
InChI |
InChI=1S/C8H7NOS/c10-5-7-3-1-2-6-4-9-11-8(6)7/h1-4,10H,5H2 |
InChI Key |
WNAWYGMUXYZSSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)SN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



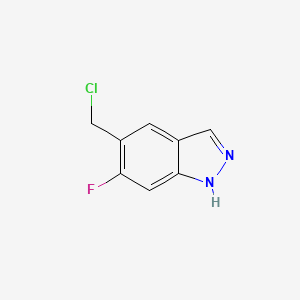

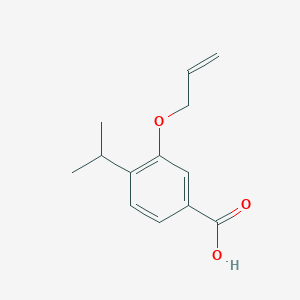
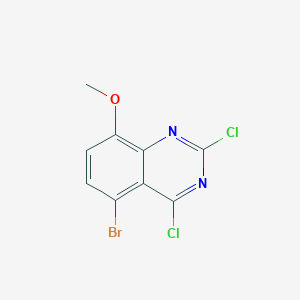
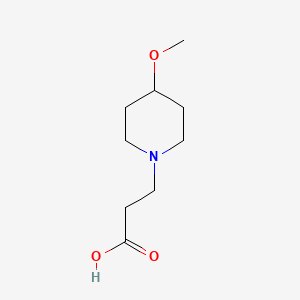
![1,6-Dimethyl-3-(4-(2-morpholinoethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13021918.png)
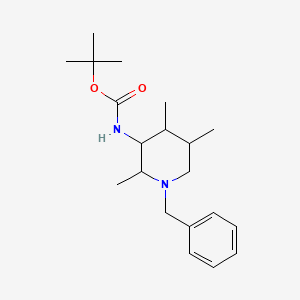

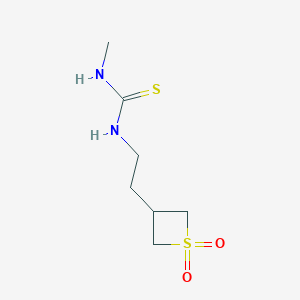
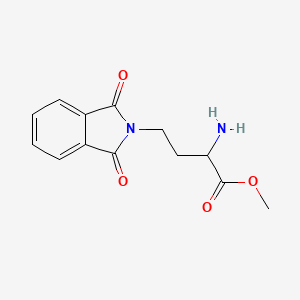
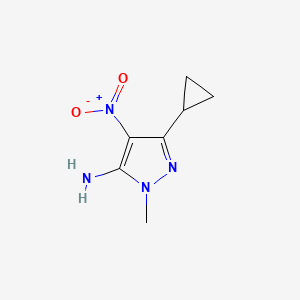
![5-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13021938.png)
